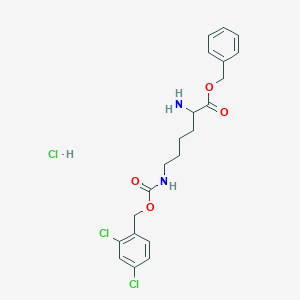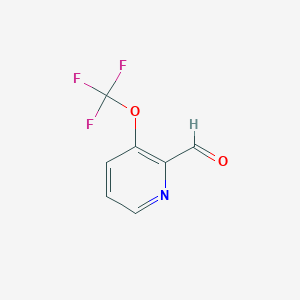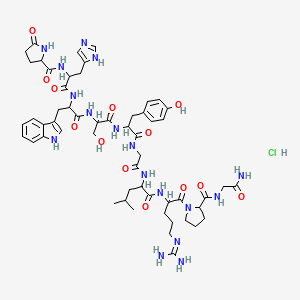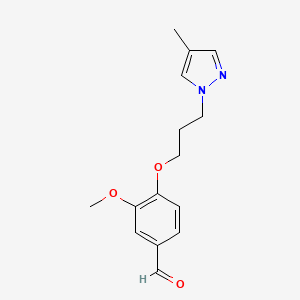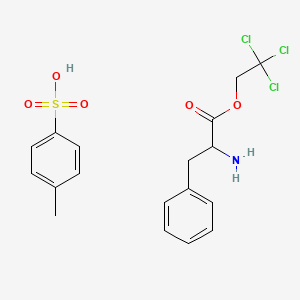
4-Methylbenzenesulfonic acid;2,2,2-trichloroethyl 2-amino-3-phenylpropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methylbenzenesulfonic acid;2,2,2-trichloroethyl 2-amino-3-phenylpropanoate is a complex organic compound with the molecular formula C18H20Cl3NO5S. This compound is known for its applications in organic synthesis and various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylbenzenesulfonic acid;2,2,2-trichloroethyl 2-amino-3-phenylpropanoate typically involves the esterification of 4-Methylbenzenesulfonic acid with 2,2,2-trichloroethyl 2-amino-3-phenylpropanoate. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid to facilitate the esterification process .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale esterification processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to achieve high efficiency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Methylbenzenesulfonic acid;2,2,2-trichloroethyl 2-amino-3-phenylpropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonic acid group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions and amines are commonly employed.
Major Products Formed
The major products formed from these reactions include sulfonic acid derivatives, amine derivatives, and substituted aromatic compounds.
Scientific Research Applications
4-Methylbenzenesulfonic acid;2,2,2-trichloroethyl 2-amino-3-phenylpropanoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Employed in biochemical studies to investigate enzyme interactions and metabolic pathways.
Medicine: Utilized in the development of pharmaceutical compounds and drug delivery systems.
Industry: Applied in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Methylbenzenesulfonic acid;2,2,2-trichloroethyl 2-amino-3-phenylpropanoate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to various biochemical effects. The sulfonic acid group plays a crucial role in these interactions, facilitating binding to target molecules.
Comparison with Similar Compounds
Similar Compounds
4-Methylbenzenesulfonic acid: A simpler compound with similar sulfonic acid functionality.
2,2,2-Trichloroethyl 2-amino-3-phenylpropanoate: Shares the ester and amino functionalities.
Uniqueness
4-Methylbenzenesulfonic acid;2,2,2-trichloroethyl 2-amino-3-phenylpropanoate is unique due to its combination of sulfonic acid, ester, and amino functionalities, making it versatile for various chemical reactions and applications.
Properties
Molecular Formula |
C18H20Cl3NO5S |
|---|---|
Molecular Weight |
468.8 g/mol |
IUPAC Name |
4-methylbenzenesulfonic acid;2,2,2-trichloroethyl 2-amino-3-phenylpropanoate |
InChI |
InChI=1S/C11H12Cl3NO2.C7H8O3S/c12-11(13,14)7-17-10(16)9(15)6-8-4-2-1-3-5-8;1-6-2-4-7(5-3-6)11(8,9)10/h1-5,9H,6-7,15H2;2-5H,1H3,(H,8,9,10) |
InChI Key |
ZUSJOQRXWCOPOO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)CC(C(=O)OCC(Cl)(Cl)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(13E)-13-ethylidene-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-trien-18-ol](/img/structure/B12294658.png)
![3-(Hydroxymethyl)-6-oxabicyclo[3.1.0]hexan-2-ol](/img/structure/B12294662.png)
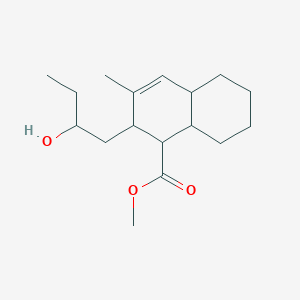
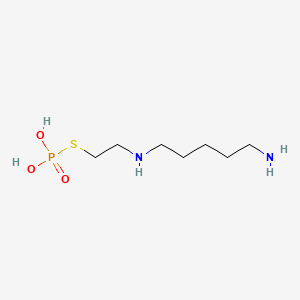
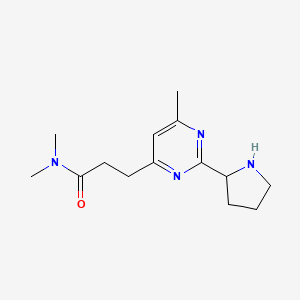
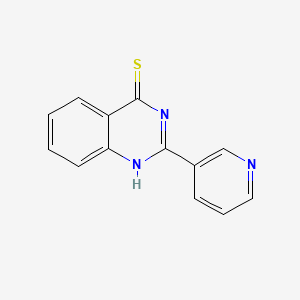
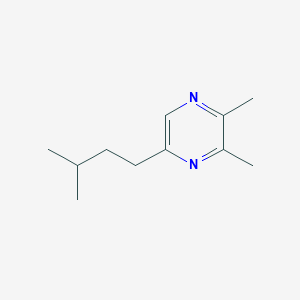
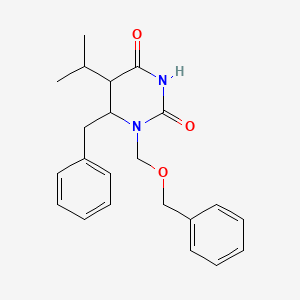
![Ethyl 15-ethyl-11-oxido-1-aza-11-azoniapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18),16-pentaene-17-carboxylate](/img/structure/B12294684.png)
![(alphaR,betaS)-beta-[[(1,1-Dimethylethoxy)carbonyl]amino]-alpha-hydroxy-4-(phenylmethoxy)-benzenepropanoic Acid Ethyl Ester](/img/structure/B12294690.png)
